11-(Benzyloxy)-11-oxoundecanoic acid
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Overview
Description
11-(Benzyloxy)-11-oxoundecanoic acid is an organic compound characterized by a benzyloxy group attached to an undecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of 11-(Benzyloxy)-11-oxoundecanoic acid may involve large-scale esterification and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 11-(Benzyloxy)-11-oxoundecanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the undecanoic acid chain can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products:
- Oxidation of the benzyloxy group yields benzoic acid derivatives.
- Reduction of the carbonyl group yields alcohols.
- Substitution reactions yield various substituted undecanoic acid derivatives .
Scientific Research Applications
11-(Benzyloxy)-11-oxoundecanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-(Benzyloxy)-11-oxoundecanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The benzyloxy group can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence oxidative stress pathways, inflammatory responses, and cell signaling mechanisms.
Comparison with Similar Compounds
Benzoic Acid: Shares the benzyloxy group but lacks the long undecanoic acid chain.
Undecanoic Acid: Similar carbon chain length but lacks the benzyloxy group.
Benzyloxyacetic Acid: Similar benzyloxy group but with a shorter acetic acid chain.
Uniqueness: 11-(Benzyloxy)-11-oxoundecanoic acid is unique due to its combination of a benzyloxy group and a long undecanoic acid chain, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H26O4 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
11-oxo-11-phenylmethoxyundecanoic acid |
InChI |
InChI=1S/C18H26O4/c19-17(20)13-9-4-2-1-3-5-10-14-18(21)22-15-16-11-7-6-8-12-16/h6-8,11-12H,1-5,9-10,13-15H2,(H,19,20) |
InChI Key |
KXMALJSCMGHAIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCC(=O)O |
Origin of Product |
United States |
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